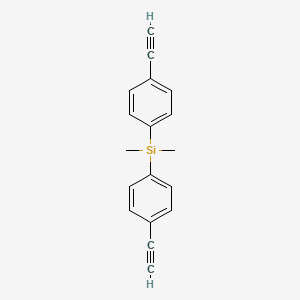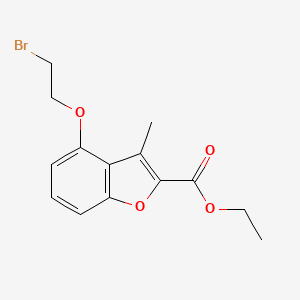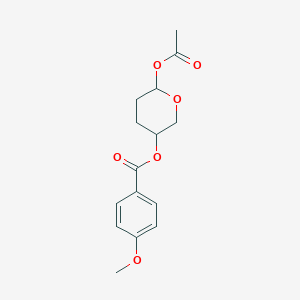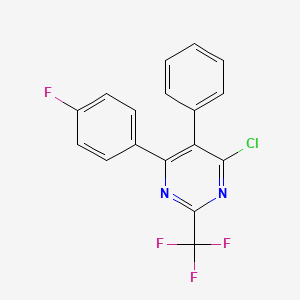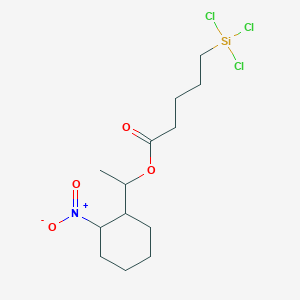
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is a complex organic compound that features both nitro and trichlorosilyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate typically involves the esterification of 5-(trichlorosilyl)pentanoic acid with 1-(2-nitrocyclohexyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, in the presence of a base like triethylamine.
Major Products:
Reduction of Nitro Group: 1-(2-Aminocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate.
Substitution of Trichlorosilyl Group: Various substituted silyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can engage in substitution reactions. These properties make it a versatile compound for modifying surfaces and creating new materials .
Comparaison Avec Des Composés Similaires
- 1-(2-Nitrophenyl)ethyl 5-(trichlorosilyl)pentanoate
- 1-(2-Nitrobenzyl)ethyl 5-(trichlorosilyl)pentanoate
Comparison: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is unique due to the presence of a cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl analogs. This uniqueness can influence its reactivity and the types of materials it can form .
Propriétés
Numéro CAS |
872831-56-6 |
|---|---|
Formule moléculaire |
C13H22Cl3NO4Si |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
1-(2-nitrocyclohexyl)ethyl 5-trichlorosilylpentanoate |
InChI |
InChI=1S/C13H22Cl3NO4Si/c1-10(11-6-2-3-7-12(11)17(19)20)21-13(18)8-4-5-9-22(14,15)16/h10-12H,2-9H2,1H3 |
Clé InChI |
UHIRGIFCQHTRCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1[N+](=O)[O-])OC(=O)CCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


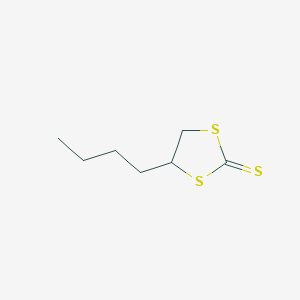
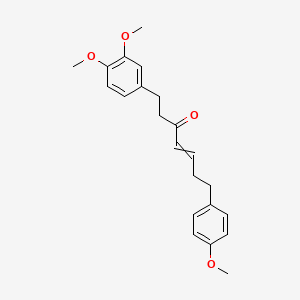
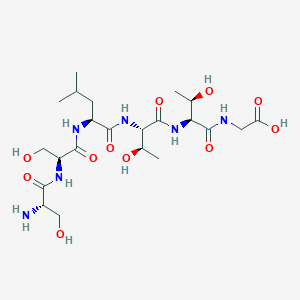

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
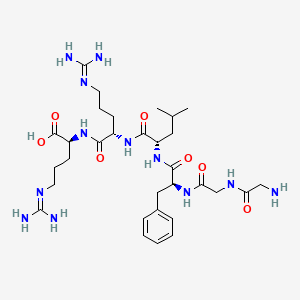
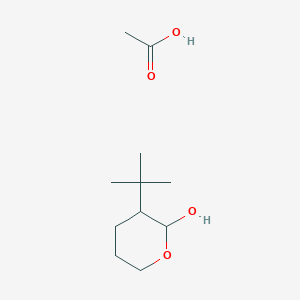
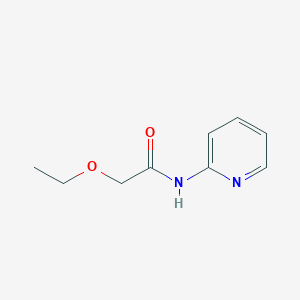

![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
